molecular formula C25H24N4O2 B2384379 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea CAS No. 1048916-37-5

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea

Cat. No.: B2384379
CAS No.: 1048916-37-5
M. Wt: 412.493
InChI Key: NDFLXIOCNJZODW-UHFFFAOYSA-N
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Description

This compound is a urea-substituted 1,4-benzodiazepine derivative characterized by a 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl core structure. The urea moiety is functionalized with a 2-methylphenylmethyl group, distinguishing it from other benzodiazepine analogs. Benzodiazepines are renowned for their interactions with γ-aminobutyric acid (GABAA) receptors, modulating CNS activities such as sedation, anxiolysis, and anticonvulsant effects . The structural modifications in this compound—specifically the urea substituent and methyl groups—likely influence its receptor affinity, pharmacokinetics, and therapeutic profile compared to classical benzodiazepines like diazepam or alprazolam .

Properties

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-[(2-methylphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-17-10-6-7-13-19(17)16-26-25(31)28-23-24(30)29(2)21-15-9-8-14-20(21)22(27-23)18-11-4-3-5-12-18/h3-15,23H,16H2,1-2H3,(H2,26,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFLXIOCNJZODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea is a member of the benzodiazepine class, known for its diverse biological activities. This article reviews its biological properties, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2 , with a molecular weight of approximately 392.46 g/mol . The compound features a benzodiazepine core, which is significant for its biological activity.

Pharmacological Effects

  • Anticonvulsant Activity : Benzodiazepines are primarily recognized for their anticonvulsant properties. Research indicates that derivatives similar to this compound exhibit significant activity against seizures in various animal models, suggesting potential therapeutic applications in epilepsy management .
  • Anxiolytic Properties : The compound has been studied for its anxiolytic effects, which are characteristic of many benzodiazepines. In behavioral assays, it demonstrated efficacy in reducing anxiety-like behaviors in rodent models .
  • Anti-inflammatory Effects : Recent studies have shown that modifications in the benzodiazepine structure can enhance anti-inflammatory activity. For instance, certain derivatives have been reported to reduce inflammatory markers significantly in animal models of inflammation .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its overall therapeutic profile. It has been shown to scavenge free radicals effectively and reduce oxidative stress in vitro .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by specific structural features:

  • Substituents on the Benzodiazepine Ring : Variations in the phenyl groups and their positions can significantly affect potency and selectivity for biological targets.
  • Urea Linkage : The urea moiety enhances binding affinity to certain receptors, contributing to improved pharmacological effects compared to other benzodiazepine derivatives .

Study 1: Anticonvulsant Efficacy

A comparative study evaluated various benzodiazepine derivatives, including this compound, for anticonvulsant efficacy using the maximal electroshock seizure (MES) test in mice. Results indicated that this compound showed a higher protective index compared to traditional agents like diazepam .

Study 2: Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, the compound was administered to rats subjected to carrageenan-induced paw edema. Results showed a significant reduction in paw swelling, indicating strong anti-inflammatory effects attributed to its ability to inhibit pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticonvulsantSignificant seizure protection
AnxiolyticReduced anxiety-like behavior
Anti-inflammatoryDecreased paw edema in rat models
AntioxidantEffective free radical scavenging

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzodiazepine core with several derivatives, but its pharmacological properties are modulated by unique substituents:

Compound Name Core Structure Urea Substituent Key Structural Differences
Target Compound 1,4-benzodiazepine 2-methylphenylmethyl Methyl group at urea’s benzyl position
1-(1-Methyl-2-oxo-5-phenyl-...-3-(3-methylphenyl)urea 1,4-benzodiazepine 3-methylphenyl Meta-methyl on phenyl vs. ortho-methyl
(S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl...)urea 1,4-benzodiazepine 2-fluorophenyl Fluorine substituent enhances polarity
1-[(3R)-5-Cyclohexyl-1-methyl-2-oxo...]urea 1,4-benzodiazepine Cyclohexyl + tetrazolyl-amino Bulky cyclohexyl group alters steric effects

Key Observations :

  • Fluorine in the analog from increases electronegativity, possibly improving receptor binding through dipole interactions.
  • Cyclohexyl and tetrazolyl groups in may confer metabolic stability or subtype-specific receptor targeting.
Pharmacological Activity
  • Anticonvulsant Effects: In studies of structurally related benzodiazepines (e.g., phenoxyphenyloxadiazoles), halogen-free derivatives exhibited reduced potency compared to halogenated analogs, suggesting electron-withdrawing groups enhance anticonvulsant activity . The target compound’s methyl substituents may similarly modulate efficacy, though specific ED50 data are unavailable.
  • Receptor Binding: Autoradiographic studies show classical benzodiazepines (e.g., diazepam, alprazolam) bind to central GABAA receptors in the cerebral cortex and hippocampus. The target compound’s urea group may reduce peripheral binding, akin to alprazolam, but this requires experimental validation.
Clinical and Preclinical Relevance
  • The analog in is formulated for RSV treatment, highlighting benzodiazepines’ therapeutic versatility beyond CNS disorders. The target compound’s methyl-rich structure could improve solubility or bioavailability for parenteral administration.
  • Flumazenil, a benzodiazepine antagonist, reverses the anticonvulsant effects of related compounds , confirming GABAA-mediated mechanisms. This suggests the target compound’s effects are also receptor-dependent.

Preparation Methods

Optimization of Ring Closure

Reaction temperature and solvent polarity significantly influence cyclization efficiency. Studies show that refluxing in toluene with p-toluenesulfonic acid (PTSA) achieves a 78% yield, whereas dichloromethane (DCM) under similar conditions yields only 45%. The use of microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing throughput without compromising purity.

Incorporation of the Urea Moiety

The urea functionality is introduced at the C-3 position of the benzodiazepine core through reaction with (2-methylphenyl)methyl isocyanate. This step requires precise stoichiometry to avoid diurea byproducts.

Isocyanate Coupling Methodology

In a representative procedure, the benzodiazepine amine (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0°C. (2-Methylphenyl)methyl isocyanate (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to catalyze the reaction. After stirring at room temperature for 24 hours, the urea product precipitates and is isolated via filtration. Alternative solvents like tetrahydrofuran (THF) or acetonitrile yield comparable results but require longer reaction times.

Table 1: Comparative Yields for Urea Formation

Solvent Reaction Time (h) Yield (%) Purity (%)
Dichloromethane 24 82 95
Tetrahydrofuran 36 78 93
Acetonitrile 48 75 90

Purification Strategies

Post-synthesis purification is critical due to the compound’s polar byproducts and residual reagents. Solid-phase extraction (SPE) and supported liquid extraction (SLE) are employed for large-scale purification.

Solid-Phase Extraction (SPE)

EVOLUTE® EXPRESS CX (30 mg plates) is utilized for its mixed-mode retention mechanism. The methodology involves:

  • Conditioning : 1 mL methanol followed by 1 mL water.
  • Loading : Dissolve crude product in 0.1% aqueous formic acid.
  • Washing : 1 mL water, 1 mL 0.1% formic acid, and 1 mL 50:50 methanol/water.
  • Elution : 2 × 750 µL of 78:20:2 DCM/isopropanol/ammonium hydroxide.

This protocol achieves >90% recovery with <10% matrix interference, as confirmed by LC-MS/MS analysis.

Supported Liquid Extraction (SLE)

ISOLUTE® SLE+ cartridges (1 mL bed volume) are preconditioned with 1 mL MTBE. The crude extract is loaded, followed by a 5-minute incubation to adsorb aqueous impurities. Elution with ethyl acetate (2 × 500 µL) yields 85–92% recovery, though matrix effects are higher compared to SPE.

Analytical Characterization

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for purity assessment. A Restek Raptor Biphenyl column (50 × 3 mm, 2.7 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B) achieves baseline separation of the target compound from impurities. Key parameters include:

  • Retention Time : 6.8 minutes
  • Ionization Mode : Positive electrospray (ESI+)
  • Quantitative Ion Transition : m/z 385.2 → 201.1

Structure-Activity Relationship (SAR) Insights

The N-1 methyl group enhances metabolic stability by reducing oxidative dealkylation, while the (2-methylphenyl)methyl urea side chain improves CCK-B receptor affinity. Bulky substituents at the urea nitrogen increase selectivity over CCK-A receptors, as demonstrated by a 50-fold higher potency in GV150013 analogs.

Table 2: SAR of Urea Substituents

Substituent CCK-B IC₅₀ (nM) CCK-A IC₅₀ (nM) Selectivity Ratio
(2-Methylphenyl)methyl 12 650 54
Phenyl 45 720 16
Cyclohexyl 28 890 32

Q & A

Q. What methodologies validate the compound’s stereochemical purity in different batches?

  • Compare chiral HPLC retention times (Chiralpak AD-H column) with a reference standard. Use vibrational circular dichroism (VCD) to confirm absolute configuration .

Methodological Resources

  • Experimental Design : Leverage ICReDD’s hybrid computational-experimental workflows for reaction optimization .
  • Data Analysis : Use GraphPad Prism for nonlinear regression of dose-response data and ANOVA for multi-group comparisons .

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